Product packaging for Licarin B(Cat. No.:CAS No. 51020-87-2)

Licarin B

Cat. No.: B1675287
CAS No.: 51020-87-2
M. Wt: 324.4 g/mol
InChI Key: DMMQXURQRMNSBM-YZAYTREXSA-N
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Description

Contextualization within Neolignan Natural Products Research

Neolignans represent a significant class of plant-derived metabolites characterized by the coupling of phenylpropane units through linkages other than the C8-C8 bond typical of lignans (B1203133) mdpi.comctdbase.org. This structural variation within neolignans contributes to a wide array of chemical structures and, consequently, diverse biological properties. Research into neolignans explores their isolation, structural elucidation, synthesis, and potential applications in various fields, including medicine and agriculture. Licarin B, as a member of this class, fits within the broader effort to understand the biosynthesis, distribution, and biological roles of neolignans in nature. It has been isolated from several plant sources, including Myristica fragrans (nutmeg), Aristolochia taliscana, Machilus thunbergii, and Piper capense mdpi.combiocrick.commedchemexpress.comnih.govru.ac.zathieme-connect.comnih.govresearchgate.netresearchgate.netnih.gov.

Significance of this compound in Contemporary Phytochemical and Biomedical Studies

This compound holds significance in contemporary research due to its reported biological activities, which suggest potential therapeutic applications. Studies have investigated its effects on insulin (B600854) sensitivity, antimycobacterial activity, and activity against Toxoplasma gondii.

Research has shown that this compound can improve insulin sensitivity. In studies using 3T3-L1 adipocytes, this compound demonstrated the ability to enhance insulin sensitivity by acting via PPARγ and activating GLUT4 in the IRS-1/PI3K/AKT pathway biocrick.commedchemexpress.comresearchgate.net. This suggests its potential as a bioactive compound for addressing insulin resistance and related complications biocrick.comresearchgate.net.

Furthermore, this compound has shown antimycobacterial activity. It was isolated from Aristolochia taliscana and found to exhibit activity against various Mycobacterium strains, including Mycobacterium tuberculosis biocrick.com. While Licarin A showed higher activity in some tests, the identification of this compound with antimycobacterial properties highlights its relevance in the search for new agents against mycobacterial infections .

In addition, this compound has exhibited activity against the parasite Toxoplasma gondii. Studies have indicated that this compound from nutmeg can inhibit the invasion and proliferation of T. gondii tachyzoites in vitro researchgate.netnih.gov. This activity suggests a potential role for this compound in the development of new strategies for treating toxoplasmosis researchgate.netnih.gov.

Current Research Landscape and Identified Knowledge Gaps concerning this compound

The current research landscape on this compound is characterized by ongoing investigations into its diverse biological activities and mechanisms of action. Studies continue to explore its potential in areas such as metabolic disorders and infectious diseases biocrick.commedchemexpress.comresearchgate.netresearchgate.netnih.gov. The isolation and characterization of this compound from various plant sources remain an active area of phytochemical research biocrick.comnih.govresearchgate.netnih.gov.

Despite the progress, several knowledge gaps concerning this compound have been identified. While in vitro studies have demonstrated promising biological activities, comprehensive in vivo data are often needed to confirm these effects and understand the compound's pharmacokinetics and metabolism in living organisms researchgate.netnih.gov. The precise molecular mechanisms underlying some of its observed activities require further detailed investigation. Additionally, variations in the phytochemical composition of plant sources due to factors like geographical origin, cultivation conditions, and extraction methods can influence the yield and consistency of isolated compounds like this compound, presenting a challenge for standardized research and potential therapeutic development japsonline.com. The full spectrum of plants containing this compound and the environmental factors influencing its production are also areas where more research is needed.

Data Tables

Here are some examples of data points related to this compound research, presented in an interactive table format:

Source PlantReported ActivityRelevant Pathway/Target (if studied)Reference
Myristica fragransImproved insulin sensitivityPPARγ, GLUT4, IRS-1/PI3K/AKT biocrick.commedchemexpress.comresearchgate.net
Aristolochia taliscanaAntimycobacterial activityNot specified in snippet biocrick.com
Myristica fragransAnti-Toxoplasma gondii activityDamages mitochondria, activates autophagy researchgate.netnih.gov
Piper capenseIsolated compoundNot specified in snippet nih.gov

Detailed Research Findings

Detailed findings from research on this compound include its effects on insulin signaling and antimycobacterial activity.

In the context of insulin sensitivity, studies on 3T3-L1 adipocytes revealed that this compound (at concentrations of 5 μM, 10 μM, and 15 μM over 8 days) moderately increased triglyceride accumulation during adipogenic differentiation and showed partial PPARγ agonist activity medchemexpress.com. In a competitive binding assay, this compound exhibited an IC50 value of 2.4 μM for PPARγ, compared to 57.96 nM for rosiglitazone (B1679542) (a full PPARγ agonist) biocrick.comresearchgate.net. Notably, this compound improved insulin sensitivity by upregulating GLUT4 expression and translocation via the IRS-1/PI3K/AKT pathway, enhanced adiponectin secretion, and modulated the mRNA expression of PPARγ target genes such as C/EBPα, IRS-2, and LPL biocrick.comresearchgate.net.

Regarding antimycobacterial activity, this compound, isolated from Aristolochia taliscana, was tested against various Mycobacterium strains . While Licarin A showed minimum inhibitory concentrations (MICs) ranging from 3.12-12.5 μg/mL against M. tuberculosis strains (H37Rv, mono-resistant variants, and clinical MDR isolates) and non-tuberculous mycobacteria (NTM) strains, this compound also demonstrated antimycobacterial activity biocrick.com. Cytotoxicity assays on murine macrophage J774A.1 cell line yielded IC50 values of 6.25 μg/mL for both Licarin A and this compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O4 B1675287 Licarin B CAS No. 51020-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMQXURQRMNSBM-YZAYTREXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317642
Record name (-)-Licarin-B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51020-87-2
Record name (-)-Licarin-B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51020-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Biosynthetic Research of Licarin B

Botanical Sources and Geographic Distribution of Licarin B

This compound is a natural product found in several plant species. A primary source of this compound is the seeds of Myristica fragrans Houtt, commonly known as nutmeg medchemexpress.comfrontiersin.orgbiocrick.com. Myristica fragrans is a species belonging to the Myristicaceae family frontiersin.orgbiocrick.com. This plant is native to the Moluccas Islands, also known as the "Spice Islands," and is cultivated in various tropical regions, including India, Indonesia, Sri Lanka, South Africa, and Southeast Asia frontiersin.orgbiocrick.com.

Beyond Myristica fragrans, this compound has also been reported in Saururus chinensis and Aristolochia taliscana nih.govnih.gov. Aristolochia taliscana is a species within the Aristolochia genus nih.gov. The Aristolochia species are widely distributed globally, with some found in South America nih.gov. Saururus chinensis is also a known source of lignans (B1203133) and neolignans biocrick.com.

The presence of this compound in these diverse plant species across different geographic locations highlights its distribution within the plant kingdom.

A summary of botanical sources and their associated regions is presented in the table below:

Botanical SourceFamilyGeographic Distribution
Myristica fragransMyristicaceaeMoluccas Islands (Spice Islands), India, Indonesia, Sri Lanka, South Africa, Southeast Asia frontiersin.orgbiocrick.com
Saururus chinensisSaururaceaeReported nih.gov
Aristolochia taliscanaAristolochiaceaeReported, Aristolochia species found in South America nih.govnih.gov

Exploration of this compound Biosynthetic Pathways within Natural Systems

Lignans and neolignans, including this compound, originate from cinnamic acid derivatives, which are biochemically related to the metabolism of phenylalanine, a product of the shikimic acid pathway rsc.org. The biosynthesis of these compounds involves the oxidative coupling of phenylpropanoid monomers, such as coniferyl alcohol researchgate.netoup.comnih.govresearchgate.net. While the biosynthesis of lignans with an 8-8' linkage is relatively well-studied, the biosynthetic pathways for neolignans, which have other types of linkages, are still being explored rsc.orgoup.comnih.gov.

Enzymatic Catalysis and Biotransformation Processes in Neolignan Formation

Enzymatic catalysis plays a crucial role in the formation of neolignans. The oxidative coupling of monolignols, like coniferyl alcohol, to form lignans and neolignans is aided by enzymes such as peroxidases and laccases researchgate.netoup.comnih.govresearchgate.net. Dirigent proteins (DIRs) are also essential in directing the stereoselective coupling of these radical units researchgate.netoup.comnih.gov. For instance, in Arabidopsis thaliana, the dirigent protein AtDP1/AtDIR12 and the laccase AtLAC5 have been identified as being involved in the biosynthesis of specific neolignans oup.comnih.govnih.gov. AtDP1/AtDIR12 is specifically expressed in the outer integument cells of developing seeds and works in conjunction with AtLAC5 to regulate neolignan biosynthesis oup.comnih.govnih.gov.

Biotransformation processes, which involve the modification of natural products by living organisms, can also lead to the production of new lignans and neolignans or reveal their metabolic fate jaypeedigital.com. Microorganisms, particularly intestinal bacteria, have been shown to play a significant role in the metabolism and biotransformation of lignans and neolignans in mammals jaypeedigital.com. These biotransformations can yield novel and potent molecules jaypeedigital.com.

Studies on the synthesis of neolignan analogues have also utilized oxidative cross-coupling of phenols and alkenyl phenols, sometimes mimicking the action of copper-containing enzymes that catalyze phenol (B47542) coupling researchgate.netresearchgate.net.

Identification of Biosynthetic Precursors and Metabolic Flux Analysis

Phenylpropanoid monomers, such as coniferyl alcohol and isoeugenol, are considered key biosynthetic precursors for lignans and neolignans rsc.orgresearchgate.netoup.comnih.govistis.sh.cn. The biosynthesis of coniferyl alcohol itself starts with the deamination of phenylalanine to form cinnamic acid, followed by hydroxylation and reduction steps rsc.org.

Metabolic flux analysis (MFA) is a technique used to quantify intracellular metabolic fluxes within biological systems d-nb.infonih.gov. While MFA has been widely applied to study central metabolism in various organisms, including microorganisms and cancer cells, its application specifically to the biosynthesis of this compound or other neolignans in plants is an area of ongoing research d-nb.infonih.govnih.gov. Studies on neolignan formation have suggested that tetrahydrobenzofuran neolignans, a class that includes this compound, are derived from the oxidative coupling of E-isoeugenol units istis.sh.cn.

Understanding the metabolic flux through the phenylpropanoid pathway and the subsequent enzymatic steps is crucial for fully elucidating the biosynthesis of this compound. Research in this area aims to identify the specific enzymes and intermediates involved, which could potentially enable the metabolic engineering of plants or microorganisms for the production of these compounds riken.jpplantae.org.

Chemical Synthesis and Advanced Synthetic Methodologies for Licarin B

Strategies for Total Synthesis of (±)-Licarin B

The total synthesis of (±)-Licarin B has been accomplished through multiple synthetic strategies, illustrating the advancements in organic synthesis over time. researchgate.netupv.escsic.esscispace.com

Modern Metal-Catalyzed Methodologies in Licarin B Synthesis

Contemporary synthetic strategies for (±)-Licarin B have increasingly incorporated metal catalysis to enhance efficiency, improve selectivity, and enable milder reaction conditions. upv.escsic.es

Application of Individual Metal Atoms and Ultrasmall Clusters

Recent innovations in catalysis have highlighted the effectiveness of using individual metal atoms and few-atom metal clusters in the synthesis of complex organic molecules. upv.escsic.esscispace.comresearchgate.netresearchgate.netresearchgate.net In one notable 11-step linear synthesis of (±)-Licarin B, individual palladium atoms (Pd1) were found to catalyze the direct aerobic oxidation of an alcohol to its corresponding carboxylic acid. upv.escsic.esresearchgate.net Copper clusters (Cu2-7) were employed to catalyze carbon-oxygen cross-coupling reactions, while palladium clusters (Pd3-4) facilitated a Sonogashira coupling. upv.escsic.esresearchgate.net Additionally, platinum clusters (Pt3-5) catalyzed a Markovnikov hydrosilylation of alkynes within this synthetic sequence. upv.escsic.esresearchgate.net These examples underscore the potential of highly dispersed metal species as catalysts for critical steps in natural product synthesis. upv.escsic.esresearchgate.net

Utility of Cross-Coupling Reactions

Cross-coupling reactions, typically mediated by transition metals, are now fundamental tools in organic synthesis for forming specific carbon-carbon and carbon-heteroatom bonds. nih.gov In the synthesis of this compound, metal-catalyzed cross-coupling reactions, such as Sonogashira coupling and carbon-oxygen cross-coupling, have been successfully integrated into synthetic routes. upv.escsic.esresearchgate.net These reactions enable the convergent assembly of the complex molecular structure of this compound from simpler precursors. nih.gov For example, palladium-catalyzed cross-coupling reactions have been applied in the synthesis of 2-arylbenzo[b]furans, which share structural similarities with the core of this compound. molaid.com Investigations are also underway into the use of nickel-catalyzed reductive cross-coupling reactions for the preparation of this compound. csulb.edu

Regioselective Synthesis via Directed Lithiation Strategies

Achieving regioselectivity is paramount in the synthesis of complex molecules with defined substitution patterns. Directed lithiation strategies have proven to be an effective method for controlling the regiochemistry in the synthesis of 2-aryl-2,3-dihydrobenzo[b]furans, including (±)-Licarin B. scispace.commolaid.comjst.go.jpbaranlab.orgwikipedia.orgorganic-chemistry.org This method typically involves a directed metalation group (DMG) attached to an aromatic ring, which guides the lithiation specifically to an ortho position. baranlab.orgwikipedia.orgorganic-chemistry.org Subsequent reaction with an electrophile at the lithiated site allows for the regioselective introduction of a substituent. baranlab.orgwikipedia.org In the synthesis of (±)-Licarin B, the regioselective lithiation of ortho-tolyl tetramethylphosphorodiamidates, directed by the phosphoryl group, has been employed. jst.go.jp This approach facilitates the controlled generation of a benzylic lithio species, which then reacts with aromatic aldehydes to yield intermediates that can be cyclized to form the dihydrobenzofuran core structure. jst.go.jp

Biological Activities and Pharmacological Investigations of Licarin B

Research on Anti-diabetic Potential and Glucose Homeostasis

Investigations into Licarin B have highlighted its potential as an agent for improving insulin (B600854) sensitivity and modulating glucose homeostasis. Research indicates that this compound exerts beneficial effects on glucose metabolism, particularly in cellular models relevant to metabolic disorders such as insulin resistance and type 2 diabetes mellitus medchemexpress.comnih.govmdpi.comresearchgate.netsciopen.comsciopen.comnih.govbiocrick.comscreenlib.comrsc.org. These effects are significantly mediated through its influence on the PPARγ pathway and the downstream insulin signaling cascade involving IRS-1, PI3K, and AKT, ultimately impacting GLUT4 activity medchemexpress.comnih.govmdpi.comresearchgate.netsciopen.comsciopen.comnih.govbiocrick.comscreenlib.comrsc.org.

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity

This compound has been identified as a modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis researchgate.netconicet.gov.arphysiology.org. Studies using 3T3-L1 preadipocytes have demonstrated that this compound exhibits partial agonist activity towards PPARγ medchemexpress.comresearchgate.netbiocrick.comscreenlib.comrsc.orgchemicalbook.com.

In vitro competitive binding assays have provided quantitative data on the affinity of this compound for PPARγ. One study reported an IC50 value of 2.4 μM for this compound in a time-resolved fluorescence resonance energy transfer-based assay. This was compared to the full PPARγ agonist rosiglitazone (B1679542) (RG), which had an IC50 of 57.96 nM, and the antagonist GW9662, with an IC50 of 18.68 nM researchgate.netbiocrick.com. These findings suggest that this compound binds to the PPARγ receptor, albeit with a lower affinity compared to potent synthetic agonists like rosiglitazone researchgate.netbiocrick.com.

Further insights into the interaction between this compound and PPARγ have been provided by virtual screening studies, which indicated hydrophobic interactions with a binding energy of -9.36 kcal/mol researchgate.netbiocrick.comrsc.org. Beyond direct binding, this compound has also been shown to modulate the mRNA expression profile of several PPARγ target genes, including C/EBPα, IRS-2, and LPL, in 3T3-L1 adipocytes researchgate.netbiocrick.comrsc.org.

Data Table: PPARγ Binding Affinity

CompoundPPARγ Binding Affinity (IC50)
This compound2.4 μM
Rosiglitazone57.96 nM
GW966218.68 nM

Note: Data derived from in vitro time-resolved fluorescence resonance energy transfer-based competitive binding assay researchgate.netbiocrick.com.

Effects on Insulin Signaling Pathways in Adipocytes

A key aspect of this compound's anti-diabetic potential lies in its ability to influence insulin signaling pathways, particularly within adipocytes. Research indicates that this compound improves insulin sensitivity by acting on the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes medchemexpress.comnih.govmdpi.comresearchgate.netsciopen.comsciopen.comnih.govbiocrick.comscreenlib.comrsc.org.

Influence on Glucose Transporter 4 (GLUT4) Expression and Translocation

A significant outcome of this compound's action on the insulin signaling pathway is its positive influence on Glucose Transporter 4 (GLUT4). GLUT4 is the primary insulin-responsive glucose transporter found in adipocytes and muscle cells, responsible for facilitating glucose uptake from the bloodstream d-nb.infojapsonline.com. Studies have demonstrated that this compound increases both the expression levels and the translocation of GLUT4 to the cell membrane in 3T3-L1 adipocytes medchemexpress.comnih.govmdpi.comresearchgate.netsciopen.comsciopen.comnih.govbiocrick.comscreenlib.comrsc.org. This enhanced presence of GLUT4 at the cell surface leads to increased glucose uptake by the adipocytes, a crucial mechanism for lowering blood glucose levels and improving insulin sensitivity medchemexpress.comnih.govresearchgate.netrsc.org. The observed increase in GLUT4 expression and translocation is mediated through the activation of the IRS-1/PI3K/AKT pathway by this compound medchemexpress.comnih.govmdpi.comresearchgate.netsciopen.comsciopen.comnih.govbiocrick.comscreenlib.comrsc.org.

Impact on Adipogenesis and Adipocyte Differentiation in Cellular Models

This compound's interaction with PPARγ also influences adipogenesis, the process by which preadipocytes differentiate into mature adipocytes physiology.org. Research using 3T3-L1 preadipocytes, a widely used model for studying adipogenesis, has shown that this compound moderately increases triglyceride accumulation during the differentiation process medchemexpress.comchemicalbook.com. Specifically, at a concentration of 15 μM, this compound significantly promoted adipocyte differentiation and led to intracellular triglyceride accumulation over an 8-day period medchemexpress.comchemicalbook.com. This effect is consistent with its identified partial PPARγ agonist activity, as PPARγ is a key transcription factor driving adipocyte differentiation medchemexpress.comresearchgate.netphysiology.orgchemicalbook.com. While it promotes differentiation, the extent of triglyceride accumulation induced by this compound was reported to be less significant compared to that caused by rosiglitazone, a full PPARγ agonist researchgate.net.

Research on Anti-inflammatory Effects and Immunomodulation

Beyond its effects on glucose metabolism, this compound has also been noted for potential anti-inflammatory properties. This compound is described as an inhibitor of nitric oxide (NO) production medchemexpress.comchemicalbook.commedchemexpress.com. Elevated levels of NO are often associated with inflammatory responses. One source explicitly states that this compound possesses anti-inflammatory effects chemicalbook.com. Furthermore, lignans (B1203133), including those in the licarin A and this compound families, have been suggested to have potential efficacy in modulating gut microbiota and in the treatment of non-alcoholic fatty liver disease (NAFLD), a condition often linked with inflammation mdpi.com. While detailed mechanisms of this compound's anti-inflammatory actions are less extensively described in the provided information compared to its metabolic effects, the inhibition of NO production and general classification as anti-inflammatory suggest a role in modulating immune or inflammatory responses medchemexpress.comchemicalbook.commedchemexpress.com. Related compounds, such as Licarin A, have demonstrated anti-inflammatory and anti-allergic effects by reducing the production of pro-inflammatory mediators like TNF-α and prostaglandin (B15479496) D2 (PGD2) through the inhibition of pathways involving PKCα/βII and p38 MAPK cenmed.com.

Inhibition of Nitric Oxide (NO) Production Pathways

This compound has demonstrated inhibitory effects on the production of nitric oxide (NO). Studies using lipopolysaccharide (LPS)-activated murine monocyte-macrophage RAW 264.7 cells have shown that this compound can inhibit NO production. biocrick.comresearchgate.netnih.gov In one study, this compound exhibited an IC50 value of 53.6 μM for the inhibition of NO production in this cell line. biocrick.comresearchgate.netnih.gov This activity was compared to positive controls, with indomethacin (B1671933) having an IC50 of 65.3 μM and L-N(6)-(1-iminoethyl)-lysine having an IC50 of 27.1 μM. biocrick.comresearchgate.netnih.gov

Data on the inhibition of nitric oxide production by this compound and control compounds in LPS-activated RAW 264.7 cells is presented below:

CompoundIC50 (μM)
This compound53.6
Indomethacin65.3
L-N(6)-(1-iminoethyl)-lysine27.1

Modulation of Inducible Nitric Oxide Synthase (iNOS) mRNA Expression

While this compound has been identified as an inhibitor of NO production, studies investigating the modulation of inducible nitric oxide synthase (iNOS) mRNA expression by compounds from the same source, Myristica fragrans, have specifically highlighted other related neolignans. Compounds such as myrisfrageal A, dehydrodiisoeugenol, and myrisfrageal B were found to suppress LPS-induced iNOS mRNA expression in a dose-dependent manner in RAW 264.7 cells. biocrick.comresearchgate.netnih.gov These findings suggest that these specific compounds may contribute to the inhibition of NO overproduction through the suppression of iNOS mRNA expression. biocrick.comresearchgate.netnih.gov

Research on Antimycobacterial Activity

Investigations have also explored the potential of this compound as an antimycobacterial agent. This compound, isolated from Aristolochia taliscana, has shown activity against various Mycobacterium strains. bioline.org.brscielo.brnih.govscielo.br

Efficacy against Mycobacterium tuberculosis Strains

This compound has demonstrated efficacy against Mycobacterium tuberculosis strains, including drug-resistant variants. It showed moderate activity against the H37Rv strain and mono-resistant variants of M. tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 μg/mL. bioline.org.brscielo.br Notably, this compound exhibited high activity against the majority of multidrug-resistant (MDR) clinical isolates of M. tuberculosis tested, with MIC values varying from 12.5 to 50 μg/mL. bioline.org.brscielo.br

Activity against Rapidly Growing Non-Tuberculous Mycobacterial Species

Beyond M. tuberculosis, this compound has also shown antimycobacterial activity against non-tuberculous mycobacteria (NTM) species. bioline.org.brscielo.brnih.gov While specific MIC values for this compound against a broad panel of NTM species are detailed in research, studies have also highlighted the activity of the related compound Licarin A against several NTM strains, including M. avium, M. smegmatis, M. fortuitum, and M. chelonae, with low MIC values reported. bioline.org.brscielo.brnih.gov

Research on Antiparasitic Activity

This compound has been investigated for its potential antiparasitic effects, particularly against the intracellular parasite Toxoplasma gondii. nih.govnih.govdntb.gov.uaresearcher.liferesearchgate.net

Inhibition of Toxoplasma gondii Invasion and Proliferation

Studies have shown that this compound exhibits activity against the RH strain of Toxoplasma gondii. nih.govnih.govdntb.gov.uaresearchgate.net It has been observed to inhibit the invasion and proliferation of T. gondii in a dose-dependent manner in in vitro settings. nih.govnih.govdntb.gov.uaresearchgate.net The half-maximal effective concentration (EC50) for the inhibition of T. gondii tachyzoite intracellular proliferation by this compound was determined to be 14.05 ± 3.96 μg/mL. nih.govnih.govresearchgate.net Research utilizing transmission electron microscopy has indicated that this compound induces ultrastructural changes in T. gondii, including mitochondrial swelling, the formation of cytoplasmic vacuoles, and nuclear disintegration. nih.govnih.govresearchgate.net These observations suggest that this compound may exert its antiparasitic effects by causing mitochondrial damage and activating autophagy in the parasite. nih.govnih.govresearchgate.net

Cellular and Subcellular Mechanisms of Action against T. gondii

This compound has demonstrated activity against Toxoplasma gondii, an obligate intracellular parasite responsible for toxoplasmosis. nih.govnih.govresearcher.liferesearchgate.netscispace.com Studies using the T. gondii RH strain have explored the cellular and subcellular mechanisms by which this compound exerts its anti-parasitic effects. nih.govnih.govresearcher.liferesearchgate.net

A key mechanism identified in the anti-T. gondii activity of this compound involves the induction of mitochondrial damage within the parasite. nih.govnih.govresearcher.liferesearchgate.netfrontiersin.orgmdpi.commdpi.com Transmission electron microscopy (TEM) observations of T. gondii tachyzoites treated with this compound revealed ultrastructural changes, including mitochondrial swelling and disruption of mitochondrial cristae. nih.govnih.govresearcher.life Further evidence of mitochondrial impairment comes from staining experiments using MitoTracker Red CMXRos, which indicated damage to the parasite's mitochondria following this compound treatment. nih.govnih.gov This disruption of mitochondrial integrity suggests a dysregulation of mitochondrial function, potentially impacting the parasite's energy production and survival.

Research indicates that this compound inhibits T. gondii invasion and proliferation in a dose-dependent manner. nih.govnih.govresearcher.liferesearchgate.net The half-maximal effective concentration (EC₅₀) of this compound for inhibiting T. gondii tachyzoite growth has been determined in in vitro studies. nih.govnih.govresearcher.liferesearchgate.net

Table 1: In vitro Anti-T. gondii Activity of this compound

AssayT. gondii StrainEC₅₀ (μg/mL)Reference
Intracellular ProliferationRH14.05 ± 3.96 nih.govnih.govresearcher.liferesearchgate.net
Induction of Mitochondrial Damage and Dysregulation of Mitochondrial Membrane Potential

Exploration of Other Pharmacological Properties of this compound

Beyond its effects on T. gondii, this compound and related compounds have been investigated for other pharmacological properties, including neuroprotective and antiviral activities. ontosight.airesearchgate.netmdpi.comru.ac.za

This compound is recognized for its potential neuroprotective effects. ontosight.airesearchgate.netmdpi.com Studies on related neolignans, such as Licarin A and meso-dihydroguaiaretic acid, have shown significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. mdpi.com While specific detailed mechanisms for this compound's neuroprotection are an area of ongoing research, its presence in plant sources known for such activities and its classification within the neuroprotective neolignan family highlight this potential. researchgate.netmdpi.com

Lignans and neolignans, the class of compounds to which this compound belongs, have demonstrated various pharmacological activities, including antiviral effects. mdpi.com this compound itself has been mentioned in the context of antiviral research. researchgate.net Computational analyses have suggested that licarins, including this compound, derived from Myristica fragrans, could serve as potential lead compounds for developing antiviral drugs, particularly against viruses like SARS-CoV-2, based on favorable binding energies to viral targets. researchgate.net While these findings suggest potential, further experimental validation is required to fully understand this compound's antiviral spectrum and mechanisms.

Table 2: Summary of Other Reported Pharmacological Properties

PropertyNotesReference
NeuroprotectiveRecognized property; related compounds show activity against glutamate-induced neurotoxicity. ontosight.airesearchgate.netmdpi.com
AntiviralBelongs to a class with antiviral activity; computational studies suggest potential against SARS-CoV-2. researchgate.netmdpi.comresearchgate.net

Mechanistic Elucidation of Licarin B S Bioactivity at Molecular and Cellular Levels

Identification and Validation of Molecular Targets and Ligand-Receptor Interactions

Licarin B has been identified as a compound that interacts with Peroxisome Proliferator-Activated Receptor gamma (PPARγ). medchemexpress.combiocrick.comchemfaces.comrsc.org PPARγ is a ligand-activated transcription factor that plays a crucial role in regulating lipid and glucose metabolism. biocrick.comrsc.org In vitro studies using 3T3-L1 preadipocytes have demonstrated that this compound acts as a partial PPARγ agonist. chemicalbook.commedchemexpress.combiocrick.comrsc.org This partial agonist activity was confirmed through its ability to induce triglyceride accumulation during adipogenic differentiation, albeit to a lesser extent than the full PPARγ agonist rosiglitazone (B1679542). biocrick.comrsc.org

Competitive binding assays have further quantified the interaction between this compound and PPARγ. In a time-resolved fluorescence resonance energy transfer-based assay, this compound showed an IC50 value of 2.4 μM for binding to PPARγ. biocrick.comrsc.org This value indicates the concentration at which this compound inhibits 50% of the binding of a fluorescent ligand to PPARγ. For comparison, the IC50 values for rosiglitazone and GW9662 (a PPARγ antagonist) were reported as 57.96 nM and 18.68 nM, respectively, indicating a lower binding affinity for this compound compared to these compounds. biocrick.comrsc.org

In silico molecular docking studies have provided insights into the potential binding interactions between this compound and PPARγ. These studies suggest hydrophobic interactions with a binding energy of -9.36 kcal/mol. biocrick.comrsc.org

Beyond its interaction with PPARγ, this compound has also been investigated for potential interactions with other molecular targets. In silico molecular docking studies have explored the interaction of this compound with Caspase-3, an enzyme involved in apoptosis. These studies indicated a docking score of -103.07 kcal/mol for this compound with Caspase-3, suggesting a favorable binding affinity. The analysis of the binding complex revealed that this compound formed hydrogen bonds with amino acid residues Trp214 and Phe250 in the Caspase-3 protein.

Additionally, some research indicates this compound as an inhibitor of nitric oxide production. chemicalbook.commedchemexpress.com

Detailed Analysis of Intracellular Signal Transduction Pathways

This compound's interaction with PPARγ and other potential targets influences several intracellular signaling pathways. A key pathway affected by this compound, particularly in the context of insulin (B600854) sensitivity, is the IRS-1/PI3K/AKT pathway. chemicalbook.commedchemexpress.combiocrick.comchemfaces.comrsc.org This pathway is critical for mediating the effects of insulin, including glucose uptake. medchemexpress.combiocrick.comrsc.org

Research in 3T3-L1 adipocytes has shown that this compound improves insulin sensitivity by activating this pathway. chemicalbook.commedchemexpress.combiocrick.comrsc.org The activation leads to the upregulation and translocation of Glucose Transporter 4 (GLUT4). chemicalbook.commedchemexpress.combiocrick.comrsc.org GLUT4 is a protein responsible for glucose uptake into cells in response to insulin. medchemexpress.combiocrick.comrsc.org

The partial agonistic activity of this compound on PPARγ also impacts the expression of PPARγ target genes. Studies have shown that this compound modulates the mRNA expression profile of genes such as C/EBPα, IRS-2, and LPL. biocrick.comrsc.org These genes are involved in adipogenesis, insulin signaling, and lipid metabolism. biocrick.comrsc.org

In the context of its activity against Toxoplasma gondii, this compound has been observed to induce mitochondrial damage and activate autophagy in the parasite. frontiersin.orgresearchgate.net Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. frontiersin.orgresearchgate.net Ultrastructural analysis of T. gondii treated with this compound revealed mitochondrial swelling and the formation of autophagosome-like double-membrane structures and cytoplasmic vacuoles. frontiersin.orgresearchgate.net

Furthermore, while research on this compound specifically is limited regarding MAPK and PKC pathways, studies on closely related compounds like Licarin A suggest potential influence on these cascades in other cellular contexts, such as the inhibition of PKCα/βII and p38 MAPK pathways in mast cells, affecting inflammatory mediator secretion. researchgate.netcenmed.com However, it is important to note that these findings are for Licarin A and may not directly translate to this compound.

Comprehensive Profiling of Cellular Responses and Phenotypic Changes

The molecular and signaling events triggered by this compound result in distinct cellular responses and phenotypic changes, particularly in adipocytes and parasitic cells.

In 3T3-L1 preadipocytes, this compound promotes adipocyte differentiation and intracellular triglyceride accumulation. chemicalbook.commedchemexpress.comrsc.org This effect is consistent with its partial PPARγ agonist activity. chemicalbook.commedchemexpress.combiocrick.comrsc.org While it induces triglyceride accumulation, the effect is less pronounced compared to a full PPARγ agonist like rosiglitazone. biocrick.comrsc.org

A significant cellular effect of this compound is the improvement of insulin sensitivity in 3T3-L1 adipocytes. chemicalbook.commedchemexpress.combiocrick.comchemfaces.comrsc.org This is evidenced by the increased expression and translocation of GLUT4, leading to enhanced glucose uptake. chemicalbook.commedchemexpress.combiocrick.comrsc.org this compound also enhances adiponectin secretion, a hormone produced by adipocytes that plays a role in insulin sensitivity and glucose homeostasis. biocrick.comrsc.org

In the context of antiparasitic activity against Toxoplasma gondii, this compound treatment leads to a significant reduction in parasite survival and inhibits intracellular proliferation in a concentration-dependent manner. frontiersin.orgresearchgate.net The observed phenotypic changes in T. gondii include mitochondrial damage, characterized by swelling, and nuclear disintegration. frontiersin.orgresearchgate.net The activation of autophagy, marked by the formation of autophagosome-like structures, is also a notable cellular response in the parasite upon exposure to this compound. frontiersin.orgresearchgate.net

Cell viability assays in 3T3-L1 cells have shown that this compound does not cause significant cell death at concentrations up to 500 μM over a 48-hour incubation period. chemicalbook.commedchemexpress.com

Table 1: Summary of Key Molecular Targets and Cellular Effects of this compound

Molecular TargetLigand-Receptor InteractionAffected Signaling PathwayCellular Response/Phenotypic Change
PPARγPartial AgonistIRS-1/PI3K/AKTPromotes adipocyte differentiation, increases triglyceride accumulation, improves insulin sensitivity, upregulates GLUT4 expression and translocation, enhances adiponectin secretion. chemicalbook.commedchemexpress.combiocrick.comchemfaces.comrsc.org
Caspase-3Binding with hydrogen bonds to Trp214 and Phe250 (in silico)Apoptosis pathway (suggested by target)Potential anti-cancer implications (based on in silico docking)
Not explicitly a receptor, but a process/organelleInduction of damageAutophagy pathwayMitochondrial damage, autophagosome formation, nuclear disintegration, reduced survival and proliferation (in T. gondii) frontiersin.orgresearchgate.net
Nitric Oxide ProductionInhibitorRelated inflammatory pathways (implied)Inhibition of NO production chemicalbook.commedchemexpress.com

Table 2: PPARγ Binding Affinity of this compound and Reference Compounds

CompoundIC50 (μM)Assay Method
This compound2.4Time-resolved fluorescence resonance energy transfer-based competitive binding assay biocrick.comrsc.org
Rosiglitazone0.05796Time-resolved fluorescence resonance energy transfer-based competitive binding assay biocrick.comrsc.org
GW96620.01868Time-resolved fluorescence resonance energy transfer-based competitive binding assay biocrick.comrsc.org

Table 3: Effect of this compound on 3T3-L1 Adipocyte Differentiation and Triglyceride Accumulation

CompoundConcentration (μM)Incubation TimeEffect on Adipogenic DifferentiationIntracellular TG Accumulation
This compound5, 10, 158 daysModerately increasesModerately increases
This compound158 daysSignificantly promotedCaused accumulation
RosiglitazoneNot specifiedNot specifiedFull agonist effectSignificantly more than this compound
Untreated Control--BaselineBaseline
Based on findings in references chemicalbook.commedchemexpress.combiocrick.comrsc.org. Specific concentrations for Rosiglitazone comparison were not consistently provided across snippets for this specific table.

Table 4: Effect of this compound on Toxoplasma gondii Tachyzoite Proliferation

CompoundConcentration (μg/mL)Effect on Intracellular ProliferationEC50 (μg/mL)
This compound4.5 – 45Significantly inhibited (dose-dependent)14.05 ± 3.96 frontiersin.org
Sulfadiazine0.4Inhibited by 40.82%Not specified frontiersin.org
Control-Baseline proliferation-
Based on findings in reference frontiersin.org.

Structure Activity Relationship Sar Studies and Derivative Development of Licarin B

Correlative Studies of Licarin B Chemical Structure and Biological Efficacy

Correlative studies investigating the link between the chemical structure of this compound and its biological effects have begun to shed light on key structural determinants of its activity. This compound has been identified as a compound that binds to HSP90AA1, a heat shock protein implicated in various cellular processes, including cancer and neurodegenerative diseases. Furthermore, this compound has demonstrated cytotoxicity in brine shrimp bioassays, although it shows lower toxicity in mammalian cells.

Research has also explored this compound's impact on metabolic pathways. Studies have indicated that this compound improves insulin (B600854) sensitivity in 3T3-L1 adipocytes by influencing the PPARγ and IRS-1/PI3K/AKT pathways. researchgate.netmedchemexpress.com This effect is associated with the upregulation of GLUT4 expression and translocation. researchgate.netmedchemexpress.com this compound exhibits partial agonist activity towards PPARγ, with an IC₅₀ value of 2.4 μM in a competitive binding assay. researchgate.net This suggests that specific features of the this compound structure are involved in its interaction with the PPARγ receptor and subsequent downstream effects on glucose metabolism.

While direct comprehensive SAR studies on extensive series of this compound derivatives are less documented in the provided context, studies on structurally related neolignans, such as Licarin A, offer valuable insights into the potential influence of specific moieties on biological activity. These related studies often involve modifications to the core neolignan scaffold, including alterations to the phenolic hydroxyl group, the alkenyl side chain, and the heterocyclic ring system, and evaluating their impact on activities like antiparasitic effects. nih.govresearchgate.netscielo.brscielo.brresearchgate.netnih.gov

Rational Design and Synthesis of this compound Analogs to Enhance Bioactivity

The rational design and synthesis of analogs of natural products like this compound aim to create compounds with improved potency, selectivity, and pharmacokinetic properties. This process involves modifying the parent structure based on observed SAR and computational predictions to enhance desired biological activities or reduce undesirable ones.

Although specific examples of rationally designed and synthesized this compound analogs are not extensively detailed in the search results, the principle is demonstrated through studies on related neolignans. For instance, semi-synthetic and simplified analogs of Licarin A have been designed and synthesized to improve antiparasitic activity and drug-likeness. nih.govresearchgate.netscielo.brscielo.brresearchgate.netnih.gov These modifications have included methylation, acetylation, allylation, and Claisen rearrangement. nih.gov Such studies on related scaffolds provide a blueprint for how structural modifications to the neolignan core of this compound could potentially lead to enhanced bioactivity.

The synthesis of dehydrodieugenol (B1670544) B derivatives for visceral leishmaniasis also exemplifies the rational design approach, where a natural product scaffold is modified to generate compounds with improved therapeutic potential. asm.org Applying similar strategies to this compound could involve targeting specific interactions identified through biological evaluation and computational studies, such as those with PPARγ or Caspase-3, to optimize binding affinity and functional activity.

Computational Approaches in SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Simulations

Computational approaches, including Quantitative Structure-Activity Relationships (QSAR) and molecular docking simulations, play a significant role in understanding the SAR of compounds like this compound and guiding the design of new analogs.

Molecular docking simulations have been employed to investigate the potential interactions of this compound with biological targets. For example, molecular docking studies have explored the binding of this compound to Caspase-3, suggesting potential anti-cancer properties. These simulations identified hydrogen bonding interactions between this compound and specific amino acid residues, such as Trp214 and Phe250, within the Caspase-3 binding site. Such detailed interaction analysis provides atomic-level insights into how this compound might exert its effects and can inform structural modifications to enhance binding affinity.

QSAR studies aim to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity. scirp.orgresearchgate.netsciencepublishinggroup.comresearchgate.net By quantifying molecular descriptors (e.g., hydrophobicity, electronic properties, steric effects) and correlating them with biological data, QSAR models can predict the activity of new, untested compounds and identify the key structural features influencing activity. scirp.orgresearchgate.netsciencepublishinggroup.comresearchgate.netexcli.de While specific QSAR models for this compound are not detailed in the provided results, the application of QSAR to other compound series highlights its potential utility in optimizing this compound derivatives. scirp.orgexcli.de Integrating QSAR with molecular docking and experimental data can provide a powerful approach for comprehensive SAR analysis and rational drug design.

Investigation of Stereoisomeric Influence on Biological Activity

This compound, like many natural products with chiral centers, can exist as different stereoisomers. The influence of stereoisomerism on biological activity is a critical aspect of SAR, as enantiomers can exhibit significantly different pharmacological profiles due to their distinct interactions with chiral biological targets like enzymes and receptors. nih.govchemguideforcie.co.ukmichberk.com

(-)-Licarin B is a known enantiomer of this compound. medchemexpress.comnih.gov While the specific differences in biological activity between the stereoisomers of this compound are not extensively detailed in the provided search results, studies on the stereoisomers of the related neolignan Licarin A demonstrate the importance of this factor. Investigations on the enantiomers of Licarin A have shown that the (-)-enantiomer can be significantly more active against certain parasites, such as Trypanosoma cruzi and Schistosoma mansoni, compared to the (+)-enantiomer or the racemic mixture. chemfaces.comresearchgate.net This highlights that the precise three-dimensional arrangement of atoms in a chiral molecule can profoundly impact its binding to biological targets and, consequently, its efficacy. nih.govchemguideforcie.co.ukmichberk.com

Preclinical Research and Translational Potential of Licarin B

In Vitro Efficacy Assessments in Relevant Biological Models

In vitro studies have explored the effects of Licarin B across different biological systems, revealing potential activities relevant to various diseases. This compound has demonstrated notable activity against the obligate intracellular pathogen Toxoplasma gondii. In human foreskin fibroblasts infected with T. gondii, this compound inhibited tachyzoite intracellular proliferation and invasion in a dose-dependent manner. nih.govfrontiersin.orgresearchgate.net The concentration required for 50% inhibition (EC₅₀) of T. gondii tachyzoite growth was determined to be 14.05 ± 3.96 μg/mL. nih.govfrontiersin.orgresearchgate.net

Beyond antiparasitic effects, this compound has also been investigated for its impact on metabolic processes. Studies using 3T3-L1 adipocytes have indicated that this compound can improve insulin (B600854) sensitivity. researchgate.netmedchemexpress.com This effect is suggested to involve the activation of PPARγ and the subsequent activation of the IRS-1/PI3K/AKT pathway, leading to increased GLUT4 expression and translocation. researchgate.netmedchemexpress.com While this compound caused triglyceride accumulation during adipogenesis in 3T3-L1 preadipocytes, it was significantly less compared to rosiglitazone (B1679542), a PPARγ full agonist. researchgate.netmedchemexpress.com In a time-resolved fluorescence resonance energy transfer-based competitive binding assay, this compound showed an IC₅₀ value of 2.4 μM for PPARγ binding. researchgate.net

Computational studies, such as molecular docking, have also explored the potential interactions of this compound with biological targets. In silico analysis investigating the interaction of nutmeg compounds against Caspase-3 identified this compound as a potent ligand with a docking score of -103.07 kcal/mol. upi.edu This suggests a potential anti-cancer activity by forming hydrogen bonds with residues like Trp214 and Phe250 in Caspase-3. upi.edu

The following table summarizes some key in vitro findings for this compound:

Biological Model Effect Key Finding (e.g., EC₅₀, IC₅₀) Reference
Toxoplasma gondii (in HFFs) Inhibition of proliferation and invasion EC₅₀ = 14.05 ± 3.96 μg/mL nih.govfrontiersin.orgresearchgate.net
3T3-L1 adipocytes Improved insulin sensitivity (via PPARγ, GLUT4) IC₅₀ (PPARγ binding) = 2.4 μM researchgate.netmedchemexpress.com
Caspase-3 (in silico) Potent ligand binding Docking Score = -103.07 kcal/mol upi.edu

In Vivo Efficacy Evaluations in Established Animal Disease Models

Preclinical research has extended to evaluating the efficacy of this compound in in vivo animal models. In studies involving acute toxoplasmosis in mice, treatment with this compound significantly improved survival rates post-infection. nih.govfrontiersin.orgresearchgate.net Specifically, this compound demonstrated significant anti-T. gondii activity, resulting in survival rates of 60% and 90% in infected mice treated with 25 mg/kg and 50 mg/kg body weight, respectively, over a 30-day period. frontiersin.orgresearchgate.net This contrasted with control groups where all infected mice succumbed to infection by day 7. frontiersin.orgresearchgate.net

Furthermore, in vivo treatment with this compound led to a significant reduction in the parasite burden in the tissues of acutely infected mice compared to untreated groups. nih.govfrontiersin.orgresearchgate.net Flow cytometry analysis also indicated a significant reduction in T. gondii survival following this compound treatment. nih.govfrontiersin.org Ultrastructural analysis using transmission electron microscopy (TEM) revealed that this compound induced mitochondrial damage, the formation of cytoplasmic vacuoles and autophagosome-like structures, and extensive clefts around the nucleus in T. gondii. nih.govfrontiersin.org These observations suggest that this compound's anti-T. gondii activity in vivo may involve inducing mitochondrial dysfunction and activating autophagy in the parasite. nih.govfrontiersin.org

While Licarin A has shown low acute toxicity in mice at doses >1706 mg/kg, indicating a favorable safety profile in this regard, specific in vivo toxicity data for this compound at the tested efficacious doses were not explicitly detailed in the provided search results, beyond the survival data in infected mice. scielo.br

Consideration of this compound as a Promising Lead Compound for Pharmaceutical Development

Based on the observed in vitro and in vivo activities, this compound is being considered as a promising lead compound for pharmaceutical development, particularly in the context of antiparasitic and metabolic disorders. The drug discovery process involves identifying potential compounds, followed by preclinical development which includes laboratory and animal testing to assess safety and biological activity. lindushealth.comijnrd.org Lead compounds are evaluated and optimized to improve properties like target specificity, selectivity, pharmacodynamic and pharmacokinetic parameters, and toxicological profiles before progressing to clinical trials. ijnrd.org

This compound's demonstrated efficacy against T. gondii in both cellular and animal models highlights its potential as a starting point for developing new treatments for toxoplasmosis, a disease where current therapies have limitations due to side effects. nih.govfrontiersin.org Similarly, its activity in improving insulin sensitivity in vitro suggests potential for addressing metabolic conditions like insulin resistance. researchgate.netmedchemexpress.com

The preclinical data available for this compound, showing specific biological activities and effects in relevant disease models, supports its consideration for further investigation and optimization as part of the drug development pipeline. lindushealth.comijnrd.org

Advanced Research Methodologies and Techniques Applied to Licarin B Studies

In Silico Methodologies for Target Identification and Mechanism Prediction

Computational methods, particularly virtual screening and network pharmacology, play a crucial role in the initial stages of drug discovery and mechanistic investigation of natural compounds like Licarin B. These techniques allow researchers to predict potential protein targets, understand complex biological networks, and hypothesize mechanisms of action before extensive experimental work.

Virtual Screening and Molecular Docking Simulations

Virtual screening and molecular docking simulations are widely used in silico techniques to predict the binding affinity and interaction modes of small molecules with target proteins. This approach helps in identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.

Studies on this compound have utilized virtual screening and molecular docking to investigate its interaction with specific proteins. For instance, virtual screening of this compound with PPARγ revealed hydrophobic interactions with a binding energy of -9.36 kcal/mol. chemfaces.comresearchgate.netbiocrick.com Molecular docking studies have also been employed to explore the potential interactions of this compound with other targets, such as Caspase-3, where it showed a docking score of -103.07 kcal/mol and formed hydrogen bonds with Trp214 and Phe250. These computational predictions provide valuable insights into how this compound might bind to and modulate the activity of these proteins.

Network Pharmacology and Pathway Analysis

Network pharmacology is an integrative approach that analyzes the complex interactions between drugs, targets, and diseases within biological networks. This method helps to understand the multi-target effects of compounds and the pathways they influence. mdpi.commedsci.org

Network pharmacology analysis has been applied in studies involving components from Myristica fragrans, including this compound, to identify potential targets and related pathways relevant to conditions like non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. researchgate.net This approach can pinpoint potential components and highlight disease-related targets and pathways, offering a broader understanding of a compound's therapeutic potential beyond a single target. researchgate.net Pathway analysis, often integrated with network pharmacology, helps to identify the biological pathways significantly enriched by the predicted targets, such as the PI3K/Akt signaling pathway, which has been implicated in the effects of compounds from traditional medicines. dovepress.com

In Vitro Cellular and Biochemical Assays for Functional Characterization

In vitro assays using cell lines and biochemical methods are essential for experimentally validating the biological activities and mechanisms of action predicted by in silico studies. These assays provide direct evidence of a compound's effects on cellular processes and protein function.

Cell-Based Functional Assays (e.g., Adipocyte Differentiation, Glucose Uptake)

Cell-based functional assays measure the effects of a compound on specific cellular processes. These assays are crucial for assessing the biological impact of this compound in relevant cell models.

In studies investigating this compound's effects on insulin sensitivity, 3T3-L1 preadipocytes have been used extensively. Functional activation of PPARγ in vitro has been confirmed by assessing 3T3-L1 preadipocyte differentiation. chemfaces.comresearchgate.netbiocrick.com this compound has been shown to cause triglyceride accumulation during adipogenesis, although significantly less compared to the full PPARγ agonist rosiglitazone (B1679542). chemfaces.comresearchgate.netbiocrick.com Cell viability assays using 3T3-L1 cells have also been conducted, showing that this compound did not cause significant cell death up to a concentration of 500 μM after 48 hours. chemicalbook.commedchemexpress.com At a concentration of 15 μM, this compound significantly promoted adipocyte differentiation and intracellular triglyceride accumulation after 8 days. chemicalbook.commedchemexpress.com

Studies have also investigated this compound's effect on glucose uptake. This compound has been reported to improve insulin sensitivity by upregulating GLUT4 expression and translocation via the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes, leading to enhanced insulin sensitivity. chemfaces.comresearchgate.netbiocrick.commedchemexpress.com

Cell-based assays have also been used to evaluate the anti-Toxoplasma gondii activity of this compound. These assays demonstrated that this compound inhibited the invasion and intracellular proliferation of T. gondii tachyzoites in human foreskin fibroblasts (HFFs) in a dose-dependent manner, with an EC₅₀ of 14.05 ± 3.96 μg/mL for intracellular replication. nih.govresearchgate.net

Here is a summary of selected in vitro cell-based assay findings for this compound:

Assay TypeCell LineThis compound ConcentrationIncubation TimeKey FindingCitation
Cell Viability3T3-L11-500 μM48 hoursNo significant cell death up to 500 μM. chemicalbook.commedchemexpress.com
Adipocyte Differentiation3T3-L15, 10, 15 μM8 days15 μM significantly promoted differentiation and TG accumulation. chemicalbook.commedchemexpress.com
TG Accumulation3T3-L1VariousAdipogenesisCaused less TG accumulation than rosiglitazone. chemfaces.comresearchgate.netbiocrick.com
Anti-T. gondii InvasionHFFs4.5-22.5 μg/mL2 hoursSignificantly inhibited invasion (p < 0.01). nih.govresearchgate.net
Anti-T. gondii ProliferationHFFs4.5-45 μg/mL24 hoursInhibited proliferation (EC₅₀ = 14.05 ± 3.96 μg/mL). nih.govresearchgate.net
Insulin Sensitivity/Glucose Uptake3T3-L1 AdipocytesVariousVariousImproved insulin sensitivity via GLUT4 upregulation and translocation. chemfaces.comresearchgate.netbiocrick.commedchemexpress.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based Competitive Binding Assays

TR-FRET based competitive binding assays are homogeneous, no-wash biochemical assays used to measure the binding affinity of a ligand to a target protein. bpsbioscience.combio-connect.nlbpsbioscience.com This technique is particularly useful for high-throughput screening. bpsbioscience.combio-connect.nlbpsbioscience.com

In the context of this compound research, TR-FRET based competitive binding assays have been employed to assess its binding to PPARγ. In one study, this compound showed an IC₅₀ value of 2.4 μM in a TR-FRET based competitive binding assay for PPARγ. chemfaces.comresearchgate.netbiocrick.com This value was compared to the positive controls rosiglitazone (RG) and GW9662, which had IC₅₀ values of 57.96 nM and 18.68 nM, respectively. chemfaces.comresearchgate.netbiocrick.com This indicates that this compound acts as a partial PPARγ agonist. chemfaces.comresearchgate.netbiocrick.commedchemexpress.com

Here is a comparison of IC₅₀ values from a TR-FRET competitive binding assay for PPARγ:

CompoundIC₅₀ Value
This compound2.4 μM
Rosiglitazone57.96 nM
GW966218.68 nM

Gene and Protein Expression Analysis (e.g., Real-Time RT-PCR, Western Blotting)

Analyzing gene and protein expression levels provides insights into the molecular pathways affected by a compound. Techniques such as real-time reverse transcription polymerase chain reaction (RT-PCR) and Western blotting are commonly used for this purpose. nih.gov10xgenomics.com

Studies on this compound have utilized these methods to investigate its impact on the expression of genes and proteins involved in insulin signaling and adipogenesis. Real-time RT-PCR has been used to modulate the mRNA expression profile of PPARγ target genes such as C/EBPα, IRS-2, and LPL, showing significant changes compared to rosiglitazone treatment. chemfaces.comresearchgate.netbiocrick.com Gene expression analysis using qPCR has also been employed to determine the anti-invasion capability of this compound in T. gondii-infected cells. nih.govresearchgate.net

Western blotting has been used to analyze the protein expression levels of key components in the insulin signaling pathway, including GLUT4, IRS-1, PI3K, and AKT, confirming that this compound upregulates GLUT4 expression and translocation. chemfaces.comresearchgate.netbiocrick.commedchemexpress.com These analyses provide molecular evidence supporting the observed functional effects of this compound in cellular models.

Advanced Imaging and Microscopy Techniques for Ultrastructural and Cellular Analysis

Advanced imaging and microscopy techniques offer high-resolution visualization of cellular components and structures, allowing researchers to observe the intricate details of how cells are affected by external agents. When applied to this compound studies, these methods have been instrumental in revealing the morphological changes induced by the compound, particularly in parasitic organisms and various cell lines.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) has been utilized in this compound research to examine the ultrastructural alterations within cells following treatment. This technique provides magnified images that detail internal cellular architecture, such as organelles and membranes.

In studies investigating the activity of this compound against Toxoplasma gondii, TEM analysis revealed significant changes in the parasite's morphology. Treatment with this compound induced mitochondrial swelling and the formation of cytoplasmic vacuoles. wikipedia.orgwikipedia.orgwikidata.orgfishersci.cacenmed.com Researchers also observed autophagosome-like double-membrane structures and extensive clefts around the nucleus of T. gondii tachyzoites. wikipedia.orgwikipedia.orgwikidata.orgfishersci.ca These ultrastructural observations were consistent with other staining methods that indicated mitochondrial damage, autophagosome formation, and nuclear disintegration, suggesting potential mechanisms of action for this compound's anti-T. gondii activity. wikipedia.orgwikipedia.orgwikidata.orgfishersci.ca Specifically, treatment of T. gondii-infected human foreskin fibroblasts (HFFs) with 18 μg/mL this compound for varying durations (4, 8, or 16 hours) showed progressive cytoplasmic alterations, including slight mitochondrial swelling and the appearance of double membrane structures after 4 hours. wikipedia.orgwikipedia.org Longer incubation times (16 hours) led to the observation of extensive clefts around the nucleus, disappearance of the nuclear membrane, and progressive degeneration of the parasites. wikipedia.org

Flow Cytometry for Cell Viability and Proliferation Studies

Flow cytometry is a powerful technique used to quantitatively analyze various characteristics of cell populations, including viability, proliferation, cell cycle distribution, and apoptosis. This method allows for the rapid assessment of large numbers of individual cells based on their light-scattering and fluorescence properties.

In the context of this compound research, flow cytometry has been applied to evaluate its effects on both parasitic cells and cancer cell lines. Studies on Toxoplasma gondii utilized flow cytometry to assess parasite survival after treatment with this compound, indicating a significant reduction in survival rates. wikipedia.orgwikipedia.orgwikidata.orgfishersci.caprobes-drugs.org

Flow cytometry has also been employed in studies investigating the effects of natural compounds, including this compound or related lignans (B1203133) like Licarin A, on cancer cells. These studies have used flow cytometry with various staining methods, such as propidium (B1200493) iodide (PI) for cell cycle analysis and Annexin V/PI for apoptosis detection, as well as dyes for assessing mitochondrial membrane potential (MMP) and reactive oxygen species (ROS) production. mims.comhznu.edu.cnbiocrick.commims.com For instance, flow cytometric evaluation was performed on CCRF-CEM leukemia cells treated with compounds including this compound (referred to as compound 1 in one study) to assess cell cycle distribution and apoptosis via Annexin V/PI staining. hznu.edu.cn Research findings indicated that this compound induced apoptosis in CCRF-CEM cells, a process potentially mediated by caspase activation and increased ROS production, as assessed through techniques including flow cytometry. hznu.edu.cnmims.com

The application of flow cytometry provides quantitative data on how this compound influences key cellular processes such as survival, proliferation inhibition, and the induction of programmed cell death in susceptible cells.

Table: Effect of this compound on Toxoplasma gondii Survival

Treatment GroupObservation MethodKey FindingCitation
This compound treated T. gondiiFlow CytometrySignificant reduction in survival wikipedia.orgwikipedia.orgwikidata.orgfishersci.caprobes-drugs.org
Control T. gondiiFlow CytometryHigher survival compared to treated group wikipedia.orgwikipedia.orgwikidata.orgfishersci.caprobes-drugs.org

Note: Specific numerical data for T. gondii survival percentage reduction via flow cytometry was not consistently available across the provided snippets in a format suitable for a detailed data table.

Table: Effects of this compound (Compound 1) on CCRF-CEM Cells

Compound/TreatmentTechniqueAssay TypeKey FindingCitation
This compound (Cpd 1)Flow CytometryApoptosis (Annexin V/PI)Induced apoptosis hznu.edu.cnmims.com
This compound (Cpd 1)Flow CytometryROS productionEnhanced ROS production (mediated apoptosis) hznu.edu.cn
This compound (Cpd 1)Flow CytometryCell Cycle DistributionAssessed cell cycle distribution (specific effects not detailed in snippets) hznu.edu.cn
DoxorubicinFlow CytometryApoptosis, Cell Cycle, ROSUsed as positive control mims.comhznu.edu.cn

Note: Specific quantitative data for apoptosis percentages or ROS levels via flow cytometry for this compound on CCRF-CEM cells were not consistently available across the provided snippets in a format suitable for a detailed data table.

Future Directions and Translational Research for Licarin B

Further Elucidation of Underexplored Mechanisms of Action

While some mechanisms of Licarin B have been identified, such as its activity against Toxoplasma gondii potentially through mitochondrial damage and autophagy activation, and its influence on insulin (B600854) sensitivity via PPARγ and the IRS-1/PI3K/AKT pathway, a complete understanding of its molecular interactions is still developing. frontiersin.orgnih.govmedchemexpress.comresearchgate.net Research suggests that compounds structurally similar to this compound may interact with enzymes or receptors involved in inflammatory, antioxidant, and neuroprotective pathways, but specific data for this compound itself can be limited. ontosight.ai

Future studies should aim to precisely map the molecular targets and signaling pathways modulated by this compound in various disease contexts. This could involve:

Target Identification: Utilizing advanced techniques such as pull-down assays, mass spectrometry, and activity-based protein profiling to identify direct protein targets.

Pathway Mapping: Employing transcriptomics, proteomics, and phosphoproteomics to understand the downstream effects of this compound-target interactions on cellular signaling networks.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand how structural modifications influence its activity and target specificity. This can help in designing more potent and selective analogs.

Investigating Novel Mechanisms: Exploring potential effects on epigenetic modifications, ion channels, or other underexplored cellular processes that could contribute to its observed biological activities.

For example, studies on other natural compounds, like Licochalcone B, highlight the complexity of mechanisms involving multiple targets such as PI3K/Akt/mTOR, p53, NF-κB, and p38 MAPK pathways, as well as the involvement of caspases and autophagy in its effects. nih.govfrontiersin.org A similar level of detailed mechanistic investigation is warranted for this compound to fully understand its therapeutic potential and identify optimal indications.

Preliminary data on this compound's anti-T. gondii activity in vitro showed an EC50 of 14.05 ± 3.96 μg/mL, demonstrating better activity compared to myrislignan (B70245) (EC50 32.41 μg/mL) and nutmeg essential oil (EC50 24.45 μg/mL) in inhibiting intracellular replication. frontiersin.orgnih.gov Further mechanistic studies could delve deeper into how this compound specifically disrupts mitochondrial function and triggers autophagy in parasites.

Development of Advanced Drug Delivery Systems for Enhanced Efficacy

The therapeutic potential of many natural compounds, including lignans (B1203133), can be limited by factors such as poor solubility, low bioavailability, rapid metabolism, and lack of targeted delivery. Developing advanced drug delivery systems (DDS) for this compound is crucial to overcome these challenges and enhance its efficacy while potentially reducing the required dose and minimizing off-target effects.

Future directions in DDS development for this compound include:

Nanoparticle-Based Systems: Exploring the encapsulation of this compound in various nanoparticles such as liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles. These systems can improve solubility, protect the compound from degradation, prolong circulation time, and facilitate targeted delivery to specific tissues or cells. syvento.commdpi.com

Lipid-Based Formulations: Investigating lipid-based formulations, including lyotropic liquid crystals, which have shown promise in improving the oral and topical delivery of both hydrophobic and hydrophilic drugs by enhancing solubility and membrane penetration. nih.gov

Targeted Delivery Strategies: Functionalizing DDS with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on diseased cells or tissues. This can increase the local concentration of this compound at the site of action and improve therapeutic outcomes. syvento.com

Controlled Release Systems: Designing DDS that allow for the sustained or triggered release of this compound, maintaining therapeutic concentrations over time and potentially reducing the frequency of administration.

Research on other compounds highlights the benefits of nanoparticle encapsulation. For instance, co-loading drugs in lipid-polymer hybrid nanoparticles has shown enhanced cytotoxicity and synergistic effects in cancer therapy compared to free drugs. dovepress.com Applying similar strategies to this compound could significantly improve its therapeutic index.

Exploration of Synergistic Effects in Combination Therapies

Given the multifactorial nature of many diseases, combination therapy is a common strategy to achieve better therapeutic outcomes, reduce drug resistance, and lower individual drug doses. Exploring the synergistic potential of this compound in combination with existing drugs or other bioactive compounds represents a significant future direction.

Research avenues include:

Combinations with Standard Therapies: Investigating synergistic effects of this compound with established drugs used in treating conditions where this compound has shown preclinical promise, such as anti-parasitic agents for toxoplasmosis or insulin sensitizers for metabolic disorders. frontiersin.orgnih.govmedchemexpress.comresearchgate.net

Combinations with Other Natural Products: Evaluating combinations of this compound with other compounds found in its natural sources or other plants with complementary biological activities. Myristica fragrans, for example, contains various lignans and other phytochemicals that might exert synergistic effects. mdpi.comjapsonline.com

Mechanistic Basis of Synergy: Delving into the molecular mechanisms underlying observed synergistic effects. This could involve studying how this compound influences the targets or pathways of the co-administered agent, improves its cellular uptake, or modulates drug metabolism.

Identifying Optimal Combinations and Ratios: Conducting systematic studies, potentially using high-throughput screening platforms, to identify the most effective drug combinations and their optimal ratios for synergistic activity against specific diseases.

Studies on combination therapies in other areas, such as the synergistic effects of AKT and mTOR inhibitors in bladder cancer cells, demonstrate the value of this approach in enhancing efficacy and overcoming resistance. mdpi.comnih.gov Similarly, combining anti-parasitic agents has shown synergistic effects against Toxoplasma gondii. dntb.gov.ua These examples provide a framework for exploring this compound's potential in combination regimens.

Strategic Considerations for Bridging Preclinical Findings to Clinical Development

Translating promising preclinical findings of this compound into successful clinical applications requires careful strategic planning and execution. Several critical considerations must be addressed to bridge the gap between the laboratory and human trials.

Key strategic considerations include:

Comprehensive Preclinical Data Package: Ensuring a robust and complete preclinical data package that includes detailed efficacy studies in relevant animal models, pharmacokinetic and pharmacodynamic profiling, preliminary safety assessments, and information on potential drug interactions.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Utilizing PK/PD modeling to integrate preclinical data and predict human responses, inform dose selection for initial clinical trials, and optimize dosing regimens. nih.gov Understanding the clinical pharmacokinetics is crucial for designing relevant preclinical experiments. ecancer.org

Identification of Relevant Biomarkers: Identifying and validating pharmacodynamic biomarkers that can provide early indicators of biological activity and therapeutic response in humans. This is a major challenge in the clinical translation of many agents. ecancer.org

Formulation Development for Clinical Use: Developing stable, scalable, and appropriate pharmaceutical formulations of this compound suitable for administration in human trials, considering factors like solubility, stability, and intended route of administration.

Regulatory Strategy: Developing a clear regulatory strategy, including interactions with regulatory agencies, to navigate the requirements for Investigational New Drug (IND) applications and subsequent clinical trial phases.

Patient Selection and Stratification: Considering how to identify patient populations most likely to benefit from this compound therapy, potentially based on specific disease characteristics or biomarkers. ecancer.org

Bridging preclinical findings to clinical development is a complex process, and lessons learned from the translation of other natural products and novel therapeutic strategies, such as essential oils or antibody-drug conjugates, can provide valuable insights. nih.govmdpi.com A thorough understanding of the challenges and the implementation of rigorous preclinical research and strategic planning are essential for the successful translation of this compound into a clinically viable therapeutic agent.

Q & A

Q. What are the validated protocols for isolating and purifying Licarin B from natural sources?

this compound is typically isolated from Myristica fragrans (nutmeg) seeds using sequential extraction with non-polar to polar solvents (e.g., hexane, ethyl acetate). Column chromatography (silica gel or HPLC) is critical for purification, with TLC and NMR used to monitor fraction purity . To ensure reproducibility, document solvent ratios, temperature, and chromatographic conditions in detail, adhering to journal guidelines for experimental replication .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural identity?

Combined spectroscopic methods are mandatory:

  • ¹H/¹³C NMR for elucidating the neolignan skeleton.
  • HR-MS (High-Resolution Mass Spectrometry) to confirm molecular formula (C₂₀H₂₂O₄).
  • IR Spectroscopy to identify functional groups (e.g., methoxy, aryl rings).
  • HPLC-PDA for purity assessment (>95% by area normalization).
    Cross-reference spectral data with published neolignan libraries . For novel derivatives, include X-ray crystallography if feasible .

Q. Which in vitro assays are most reliable for evaluating this compound’s NO inhibition and insulin-sensitizing effects?

  • NO Inhibition : Use LPS-stimulated RAW 264.7 macrophages with Griess reagent to quantify nitrite levels. Include positive controls (e.g., L-NAME) and dose-response curves (IC₅₀ calculation) .
  • Insulin Sensitivity : 3T3-L1 adipocytes or C2C12 myotubes treated with this compound; measure GLUT4 translocation via immunofluorescence or glucose uptake assays (²-deoxyglucose uptake). Validate PPARγ activation with luciferase reporter assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies may arise from:

  • Source Variability : Nutmeg chemotypes differ in this compound content; quantify using qNMR or HPLC in each study .
  • Experimental Design : Ensure consistent cell lines (e.g., primary vs. immortalized), passage numbers, and serum conditions .
  • Data Normalization : Use internal controls (e.g., housekeeping genes for qPCR) and statistical tests (ANOVA with post-hoc corrections) to minimize false positives . Critically evaluate methodologies in conflicting papers using FINER criteria (Feasibility, Novelty, Ethics, Relevance) .

Q. What mechanistic models elucidate this compound’s dual modulation of PPARγ and GLUT4 in insulin signaling?

  • PPARγ Activation : Perform competitive binding assays with recombinant PPARγ-LBD (Ligand-Binding Domain) and co-activator recruitment assays (e.g., TR-FRET). Compare with rosiglitazone as a reference agonist .
  • GLUT4 Trafficking : Use total internal reflection fluorescence (TIRF) microscopy in live cells to track GLUT4 vesicle movement. Combine with siRNA knockdown of PPARγ to confirm pathway dependency .
  • Omics Integration : Transcriptomics (RNA-seq) and phosphoproteomics can identify downstream targets (e.g., AKT phosphorylation sites) .

Q. How should researchers design in vivo studies to validate this compound’s metabolic effects while minimizing confounding variables?

  • Animal Models : Use diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats. Include cohorts for acute (single-dose) vs. chronic (4–8 weeks) dosing .
  • Dose Optimization : Conduct pharmacokinetic studies (plasma/tissue LC-MS) to establish bioavailability and half-life .
  • Control Groups : Account for nutmeg’s other bioactive compounds (e.g., myristicin) via synthetic this compound vs. crude extract comparisons .

Q. What computational strategies predict this compound’s off-target interactions and toxicity risks?

  • Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability. Use AutoDock Vina with flexible side chains .
  • MD Simulations : Analyze ligand-receptor stability (PPARγ-LBD) over 100-ns trajectories (GROMACS/AMBER). Validate with mutagenesis (e.g., binding pocket residues C285A) .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity or genotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.